molecular formula C9H10FNO2 B2401750 3-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1349717-82-3

3-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No. B2401750
M. Wt: 183.182
InChI Key: ZVNOXRHXILQOTH-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(oxetan-3-yloxy)aniline” is a chemical compound with the CAS number 1349717-82-3 . It’s offered by several chemical companies for research and development purposes .


Molecular Structure Analysis

The molecular structure analysis of “3-Fluoro-2-(oxetan-3-yloxy)aniline” is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “3-Fluoro-2-(oxetan-3-yloxy)aniline” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2-(oxetan-3-yloxy)aniline” are not provided in the search results .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

  • Compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) are studied for their inhibitory activity against c-Met kinase, important in cancer research. Docking studies and quantitative structure–activity relationship (QSAR) methods were used to understand the molecular features contributing to high inhibitory activity, offering insights into drug design (Caballero et al., 2011).

Chemical Synthesis and Characterization

  • Research into the chemical synthesis of 3-Fluoro-2-quinolones from anilines, which includes compounds related to 3-Fluoro-2-(oxetan-3-yloxy)aniline, demonstrates their potential in producing valuable heterocyclic compounds. These findings are significant for the development of new pharmaceuticals and advanced materials (Mävers & Schlosser, 1996).

Application in Synthesizing Quinazoline and Isoindolinone

  • The use of similar fluoro-aniline derivatives in the Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds is noted. These compounds are important in medicinal chemistry, highlighting the role of fluoro-aniline derivatives in innovative drug synthesis (Wu et al., 2021).

Polymer Synthesis and Characterization

  • The electrochemical behavior and polymerization of fluoro-substituted anilines, including those related to 3-Fluoro-2-(oxetan-3-yloxy)aniline, have been studied. The polymers derived from these processes have potential applications in materials science, particularly in the development of conductive materials (Cihaner & Önal, 2002).

Pharmaceutical and Therapeutic Applications

  • The synthesis and antimicrobial activities of compounds related to 3-Fluoro-2-(oxetan-3-yloxy)aniline have been explored. This research is crucial for developing new antibacterial and antifungal agents, furthering the field of infectious disease treatment (Mistry et al., 2016).

Safety And Hazards

The safety and hazards associated with “3-Fluoro-2-(oxetan-3-yloxy)aniline” are not detailed in the search results .

Future Directions

The future directions for the use or study of “3-Fluoro-2-(oxetan-3-yloxy)aniline” are not specified in the search results .

properties

IUPAC Name

3-fluoro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNOXRHXILQOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(oxetan-3-yloxy)aniline

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